2-(3-(Aminomethyl)oxetan-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

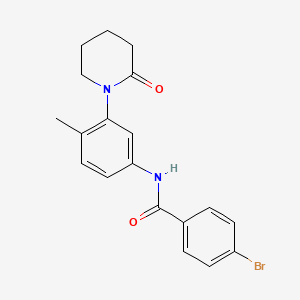

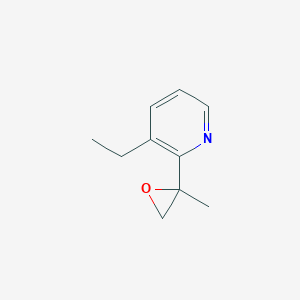

“2-(3-(Aminomethyl)oxetan-3-yl)acetic acid” is a chemical compound with the molecular formula C6H11NO3 . It is also known as 3-Oxetaneacetic acid, 3-(aminomethyl)- .

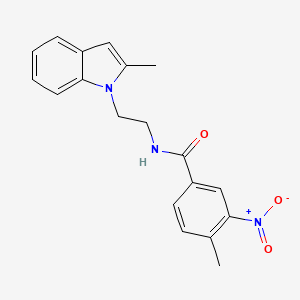

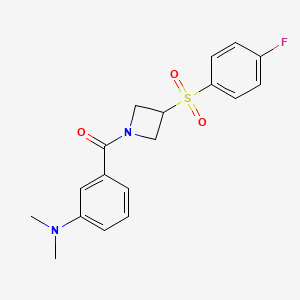

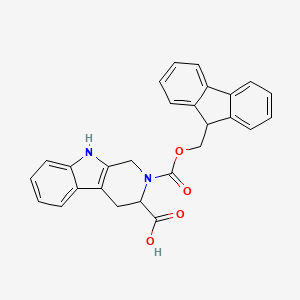

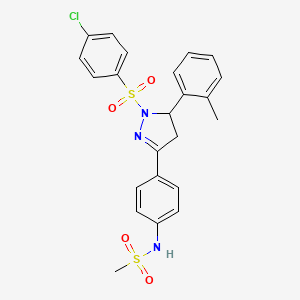

Molecular Structure Analysis

The molecular structure of “2-(3-(Aminomethyl)oxetan-3-yl)acetic acid” is based on its molecular formula C6H11NO3 . More detailed structural information might be available in the referenced MSDS file .Physical And Chemical Properties Analysis

The molecular weight of “2-(3-(Aminomethyl)oxetan-3-yl)acetic acid” is 145.16 . More detailed physical and chemical properties might be available in the referenced MSDS file .Scientific Research Applications

- Drug Discovery Applications The oxetane ring, including 3-(Aminomethyl)oxetan-3-ol, plays a crucial role in drug discovery. It serves as a bioisostere for both the geminal dimethyl group and the carbonyl group. This bioisosteric replacement allows medicinal chemists to modify molecular structures while maintaining similar biological activity. Researchers have exploited this property to access structurally diverse 3-aminooxetanes, which can be valuable in designing novel pharmaceutical compounds.

- The oxetane motif can be accessed through epoxide opening with trimethyloxosulfonium ylide. By manipulating the substituents, researchers have synthesized a range of oxetane derivatives with diverse properties. For example, 2-hydroxymethyloxetane derivatives have been formed and subsequently functionalized for various applications .

- Researchers have explored the stereochemistry of oxetane formation and subsequent transformations, providing insights into the reactivity of different epoxide substrates .

- Consecutive ring expansions have been performed, leading to chiral tetrahydrofurans (THFs) from chiral oxetanes. These transformations provide access to diverse heterocyclic compounds .

- The cyclization of related intermediates has led to the formation of 2,2-disubstituted oxetanes through conjugate addition reactions. These compounds exhibit interesting structural features and potential biological activity .

Chemical Synthesis and Medicinal Chemistry

Stereochemistry and Enantioselective Synthesis

Ring Expansion Reactions

Spirocyclic and Fused Ring Systems

Chemical Biology and Bioorthogonal Chemistry

Safety and Hazards

properties

IUPAC Name |

2-[3-(aminomethyl)oxetan-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c7-2-6(1-5(8)9)3-10-4-6/h1-4,7H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMHPFVFKDSPMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CC(=O)O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Aminomethyl)oxetan-3-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chlorobenzyl {5-[(2,5-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2746045.png)

![3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2746048.png)

![[6-[[5-(Cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] butanoate](/img/structure/B2746058.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylthiazole-4-carboxamide](/img/structure/B2746063.png)